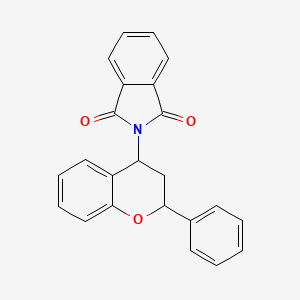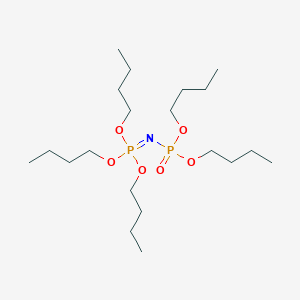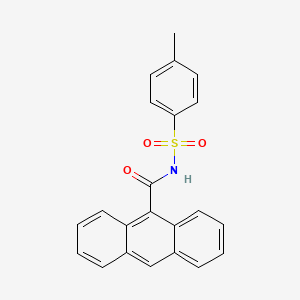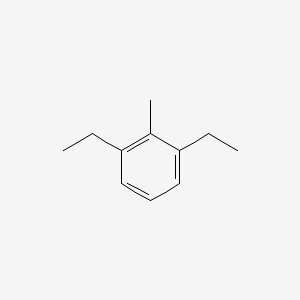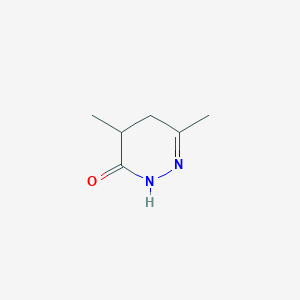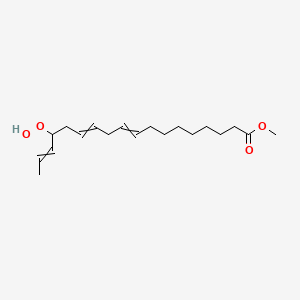
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is a fatty acid methyl ester with the molecular formula C19H32O4. It is a hydroperoxy fatty ester, which means it contains a hydroperoxy group (-OOH) attached to a fatty acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The hydroperoxy group is introduced through the oxidation of the corresponding methyl octadecatrienoate using reagents like hydrogen peroxide or organic peroxides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Peroxy acids, epoxides, and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fatty acid esters.
Applications De Recherche Scientifique
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acid esters.
Biology: Investigated for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other oxidized products. These reactive intermediates can interact with cellular components, affecting various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds and no hydroperoxy group.
Methyl linolenate: A fatty acid methyl ester with three double bonds and no hydroperoxy group.
Methyl 13-hydroperoxyoctadeca-9,11-dienoate: A hydroperoxy fatty ester with a different position of the hydroperoxy group.
Uniqueness
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is unique due to the presence of the hydroperoxy group at the 15th position and the specific configuration of its double bonds. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
14606-85-0 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
methyl 15-hydroperoxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-15-18(23-21)16-13-11-9-7-5-4-6-8-10-12-14-17-19(20)22-2/h3,5,7,11,13,15,18,21H,4,6,8-10,12,14,16-17H2,1-2H3 |
Clé InChI |
GSDDTQBCPWWRBN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
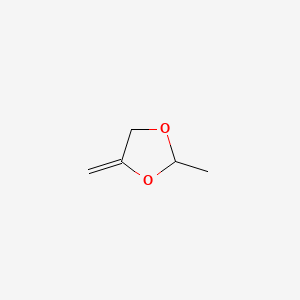


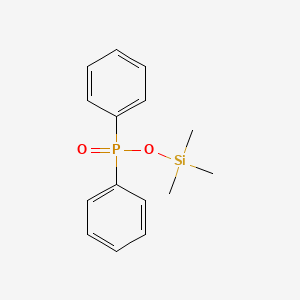


![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
